XN methyl pyrazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

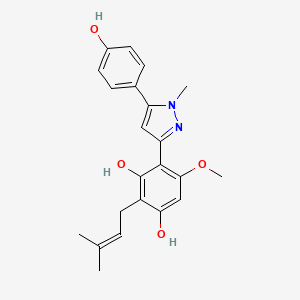

分子式 |

C22H24N2O4 |

|---|---|

分子量 |

380.4 g/mol |

IUPAC 名称 |

4-[5-(4-hydroxyphenyl)-1-methylpyrazol-3-yl]-5-methoxy-2-(3-methylbut-2-enyl)benzene-1,3-diol |

InChI |

InChI=1S/C22H24N2O4/c1-13(2)5-10-16-19(26)12-20(28-4)21(22(16)27)17-11-18(24(3)23-17)14-6-8-15(25)9-7-14/h5-9,11-12,25-27H,10H2,1-4H3 |

InChI 键 |

CKWGTWQRPJCDQM-UHFFFAOYSA-N |

规范 SMILES |

CC(=CCC1=C(C(=C(C=C1O)OC)C2=NN(C(=C2)C3=CC=C(C=C3)O)C)O)C |

产品来源 |

United States |

Foundational & Exploratory

synthesis and characterization of novel methyl pyrazole derivatives

An In-depth Technical Guide to the Synthesis and Characterization of Novel Methyl Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] The pyrazole scaffold is a key component in several commercially available drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] This guide provides a comprehensive overview of the , focusing on established methodologies, detailed experimental protocols, and the interpretation of analytical data.

Synthesis of Methyl Pyrazole Derivatives

The construction of the pyrazole ring can be achieved through various synthetic strategies. The most common and versatile methods include the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative (Knorr pyrazole synthesis) and 1,3-dipolar cycloaddition reactions.[4]

Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this method involves the reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The use of substituted hydrazines, such as methylhydrazine, allows for the introduction of a methyl group at the N1 position of the pyrazole ring. The choice of an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of regioisomers, the ratio of which is influenced by reaction conditions and the steric and electronic properties of the substituents.

1,3-Dipolar Cycloaddition

This method provides another powerful route to pyrazole derivatives and involves the [3+2] cycloaddition reaction between a 1,3-dipole (like a nitrile imine or diazoalkane) and a dipolarophile (such as an alkyne or alkene). For instance, nitrile imines, often generated in situ from arylhydrazones, can react with alkynes to yield substituted pyrazoles.

Experimental Protocol: Knorr Synthesis of 1,3-Dimethyl-5-phenyl-1H-pyrazole

This protocol describes a general procedure for the synthesis of a methyl pyrazole derivative using the Knorr synthesis.

Materials:

-

1-Phenyl-1,3-butanedione (1.0 eq)

-

Methylhydrazine (1.1 eq)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-1,3-butanedione (1.0 eq) in ethanol.

-

Addition of Reagents: Add a catalytic amount of glacial acetic acid to the solution. Slowly add methylhydrazine (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure 1,3-dimethyl-5-phenyl-1H-pyrazole.

Characterization of Novel Methyl Pyrazole Derivatives

The structural elucidation and purity assessment of newly synthesized methyl pyrazole derivatives are performed using a combination of spectroscopic techniques.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. 2D NMR techniques (COSY, HSQC, HMBC) can be used to confirm complex structures.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which helps in confirming the molecular formula. Fragmentation patterns can offer additional structural insights.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocols for Characterization

NMR Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectra on a spectrometer, typically operating at 400 MHz or higher for ¹H. Standard parameters for acquisition and processing are generally used.

Mass Spectrometry (LC-MS):

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a solvent such as methanol or acetonitrile.

-

Analysis: Inject the sample into the LC-MS system. Electrospray ionization (ESI) is a common technique for pyrazole derivatives.

Data Presentation: Spectroscopic Data

The following tables summarize typical spectroscopic data for simple methyl pyrazole derivatives.

Table 1: ¹H NMR Spectroscopic Data of Methyl Pyrazoles

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 1-Methylpyrazole | CDCl₃ | 7.49 (d, 1H), 7.42 (d, 1H), 6.20 (t, 1H), 3.85 (s, 3H) | H5, H3, H4, N-CH₃ |

| 3-Methylpyrazole | CDCl₃ | 7.43 (d, 1H), 6.05 (d, 1H), 2.28 (s, 3H) | H5, H4, C-CH₃ |

Data sourced from spectral databases.

Table 2: ¹³C NMR Spectroscopic Data of Methyl Pyrazoles

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 1-Methylpyrazole | DMSO-d₆ | 138.6, 129.5, 105.1, 38.8 | C3, C5, C4, N-CH₃ |

| 3-Methylpyrazole | DMSO-d₆ | 148.0, 134.5, 104.2, 11.0 | C3, C5, C4, C-CH₃ |

Data sourced from published literature.

Biological Activity and Signaling Pathways

Methyl pyrazole derivatives are known to exhibit a range of biological activities, making them attractive scaffolds for drug development.

Anticancer and Enzyme Inhibitory Activity

Many pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. A key mechanism of action is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. For example, pyrazole derivatives have been designed as inhibitors of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which play important roles in cell cycle regulation and angiogenesis.

References

An In-depth Technical Guide to the Chemical Properties of 1-Methylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyrazole is a heterocyclic aromatic organic compound that serves as a versatile building block in organic synthesis. Its unique structural and electronic properties make it a valuable intermediate in the development of pharmaceuticals and agrochemicals, and as a ligand in catalysis.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of 1-methylpyrazole, including its physical characteristics, spectroscopic data, and reactivity. Detailed experimental protocols for the determination of these properties and for its synthesis are provided to facilitate practical application in a research and development setting. Furthermore, key reaction mechanisms involving 1-methylpyrazole are visualized to enhance understanding of its chemical behavior.

Physicochemical Properties

1-Methylpyrazole is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1] It is moderately volatile and soluble in water.[1] The key physicochemical properties of 1-methylpyrazole are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₂ | |

| Molar Mass | 82.10 g/mol | |

| Density | 0.988 g/mL at 20 °C | |

| Boiling Point | 127 °C | |

| Melting Point | 36.5 °C (estimate) | |

| Flash Point | 36 °C (closed cup) | |

| Refractive Index (n20/D) | 1.477 | |

| Vapor Pressure | 13.8 mmHg at 25 °C | |

| pKa | 2.25 ± 0.10 (Predicted) | |

| Water Solubility | Soluble | |

| Appearance | Colorless to pale yellow liquid |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-methylpyrazole.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-methylpyrazole provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted | |||

| ~7.5 | Triplet | 1H | H4 |

| ~6.2 | Doublet | 1H | H5 |

| ~7.3 | Doublet | 1H | H3 |

| ~3.8 | Singlet | 3H | -CH₃ |

Note: Predicted values are based on typical chemical shifts for similar compounds. Experimental values may vary depending on the solvent and other conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the 1-methylpyrazole molecule.

| Chemical Shift (ppm) | Assignment |

| Predicted | |

| ~138 | C3 |

| ~105 | C4 |

| ~129 | C5 |

| ~39 | -CH₃ |

Note: Predicted values are based on typical chemical shifts for similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 1-methylpyrazole shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (aliphatic, -CH₃) |

| ~1600-1450 | C=C and C=N stretching (aromatic ring) |

| ~1450-1350 | C-H bending (-CH₃) |

Mass Spectrometry

Mass spectrometry of 1-methylpyrazole typically shows a molecular ion peak (M⁺) at m/z = 82, corresponding to its molecular weight. Fragmentation patterns can provide further structural information. A common fragmentation involves the loss of a hydrogen atom from the methyl group.

Reactivity and Reaction Mechanisms

1-Methylpyrazole exhibits aromatic character and undergoes various chemical reactions. It is a common organic base and is often used as an acid-binding agent in acylation reactions.

Electrophilic Aromatic Substitution: Nitration

The pyrazole ring can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. Nitration typically occurs at the 4-position of the pyrazole ring. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the electrophilic nitronium ion (NO₂⁺).

Caption: Mechanism of electrophilic nitration of 1-methylpyrazole.

Coordination Chemistry

The nitrogen atoms in the pyrazole ring of 1-methylpyrazole are adept at coordinating with metal centers, making it an effective ligand in catalysis. It can form stable complexes with various metals, such as copper, which are instrumental in facilitating cross-coupling reactions and other synthetic methodologies.

Inhibition of Alcohol Dehydrogenase

1-Methylpyrazole and its derivatives are known inhibitors of alcohol dehydrogenase (ADH), the enzyme responsible for the initial metabolism of alcohols like ethanol, methanol, and ethylene glycol. This inhibitory action is the basis for the use of fomepizole (4-methylpyrazole) as an antidote for methanol and ethylene glycol poisoning. The inhibitor competes with the alcohol substrate for the active site of the enzyme.

References

An In-depth Technical Guide on the Biological Activities of Methyl Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its derivatives, particularly methyl pyrazole compounds, have demonstrated a wide spectrum of biological activities, making them promising candidates for drug discovery and development.[1][2][3][4] This technical guide provides a comprehensive overview of the significant biological activities of methyl pyrazole compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this area.

Anticancer Activity of Methyl Pyrazole Compounds

Methyl pyrazole derivatives have emerged as a significant class of compounds with potent anticancer activities.[5] Their mechanisms of action are diverse, targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.

A notable mechanism of action for some methyl pyrazole analogues is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis. Other methyl pyrazole derivatives have been shown to exhibit their anticancer effects through the inhibition of cyclin-dependent kinases (CDKs), such as CDK2, which are crucial for cell cycle progression. Inhibition of these kinases leads to cell cycle arrest and prevents the proliferation of cancer cells. Furthermore, some compounds have demonstrated the ability to bind to the minor groove of DNA, interfering with DNA replication and transcription, ultimately leading to cell death.

The cytotoxic effects of various methyl pyrazole compounds against different human cancer cell lines have been quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The results, typically expressed as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, are summarized in the table below.

Table 1: Anticancer Activity of Selected Methyl Pyrazole Compounds

| Compound ID | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| 5b | K562 (Leukemia) | 0.021 | |

| A549 (Lung) | 0.69 | ||

| MCF-7 (Breast) | 1.7 | ||

| 59 | HepG2 (Liver) | 2 | |

| 33 | HCT116 (Colon) | < 23.7 | |

| 34 | HCT116 (Colon) | < 23.7 | |

| CF-6 | A-549 (Lung) | 12.5 | |

| KA5 | HepG2 (Liver) | 8.5 |

Anti-inflammatory Activity of Methyl Pyrazole Compounds

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Methyl pyrazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by synthesizing prostaglandins. The well-known anti-inflammatory drug Celecoxib, which features a pyrazole core, is a selective COX-2 inhibitor. Some methyl pyrazolone derivatives have also demonstrated potent anti-inflammatory effects in carrageenan-induced paw edema models. Additionally, certain triaryl pyrazole compounds have been identified as inhibitors of Toll-like receptor (TLR) signaling pathways, which are critical in the innate immune response and inflammation.

Table 2: Anti-inflammatory Activity of Selected Methyl Pyrazole Compounds

| Compound ID | Assay | Activity (% Inhibition) | Reference |

| PYZ2 | Carrageenan-induced paw edema (4h) | 51.02 | |

| PYZ2 | Adjuvant-induced arthritis (30 days) | 47.41 | |

| Compound 4 | Protein denaturation | Better than Diclofenac sodium | |

| 151b | Carrageenan-induced paw edema | 71 |

Antimicrobial Activity of Methyl Pyrazole Compounds

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Methyl pyrazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 3: Antimicrobial Activity of Selected Methyl Pyrazole Compounds

| Compound ID | Microorganism | Activity (MIC in µg/mL) | Reference |

| 13 | MRSA | 3.12 | |

| 17 | MRSA | 6.25 | |

| 19 | S. aureus, S. epidermidis, B. subtilis | 0.12 - 0.98 | |

| Compound 3 | E. coli | 0.25 | |

| Compound 4 | S. epidermidis | 0.25 | |

| Compound 2 | A. niger | 1 |

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compounds (methyl pyrazole derivatives)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 6 to 24 hours under appropriate conditions for the cell line (e.g., 37°C, 5% CO2) to allow for cell attachment and recovery.

-

Compound Treatment: Add various concentrations of the methyl pyrazole test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation with Compound: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).

-

Addition of MTT Reagent: After the treatment period, add 10 µL of the MTT reagent to each well.

-

Incubation with MTT: Incubate the plate for 2 to 4 hours in a humidified atmosphere until a purple precipitate is visible.

-

Solubilization of Formazan: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for a few minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against a specific microorganism. Common methods include the disk diffusion method and dilution methods (broth and agar) to determine the Minimum Inhibitory Concentration (MIC).

4.2.1. Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

Materials:

-

Mueller-Hinton agar plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile paper disks

-

Test compounds at a known concentration

-

Standard antibiotic disks (positive control)

-

Sterile swabs

Procedure:

-

Inoculation: Uniformly streak the surface of a Mueller-Hinton agar plate with the microbial inoculum using a sterile swab.

-

Disk Application: Aseptically place paper disks impregnated with the test compound onto the agar surface. Also, place a standard antibiotic disk as a positive control and a disk with the solvent as a negative control.

-

Incubation: Incubate the plates at 35 ± 1 °C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the area around the disk with no microbial growth) in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.

4.2.2. Broth Microdilution Method (for MIC Determination)

This quantitative method determines the lowest concentration of a compound that inhibits microbial growth.

Materials:

-

96-well microtiter plates

-

Microbial inoculum standardized to the appropriate concentration

-

Broth medium (e.g., Mueller-Hinton broth)

-

Test compounds

-

Standard antibiotic (positive control)

Procedure:

-

Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized microbial inoculum to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined visually or by using a microplate reader.

Signaling Pathways and Experimental Workflows

Western blotting is a powerful technique to detect and quantify specific proteins in a sample, making it invaluable for studying cellular signaling pathways. It can be used to assess changes in protein expression levels or post-translational modifications, such as phosphorylation, which are key events in signal transduction.

Certain methyl pyrazole compounds exert their anticancer effects by interfering with microtubule dynamics, a process crucial for cell division.

The anti-inflammatory action of many methyl pyrazole derivatives is attributed to their ability to block the COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Discovery and Synthesis of Novel Pyrazole-Based Molecules as Potent Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of new pyrazole-based molecules: pyrazole-chalcone hybrids. These compounds have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization. This document details the experimental protocols for their synthesis and evaluation, presents quantitative data for structure-activity relationship (SAR) analysis, and visualizes the key signaling pathways and experimental workflows.

Introduction to Pyrazole-Based Molecules in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and have become a significant scaffold in medicinal chemistry.[1][2] The pyrazole ring is a key pharmacophore in several FDA-approved drugs, highlighting its therapeutic relevance.[1] Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, and notably, anticancer properties.[1][3] The structural versatility of the pyrazole nucleus allows for the design and synthesis of diverse molecular architectures with tailored pharmacological profiles.

Recently, the hybridization of the pyrazole scaffold with other pharmacologically active moieties, such as chalcones, has emerged as a promising strategy in the development of novel anticancer agents. Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated ketone system, are known to possess significant antiproliferative activities. The resulting pyrazole-chalcone hybrids have shown potent cytotoxicity against various cancer cell lines, often acting as inhibitors of tubulin polymerization, a validated target in cancer therapy.

Synthesis of Novel Pyrazole-Chalcone Hybrids

The synthesis of pyrazole-chalcone hybrids is typically achieved through a multi-step process. A key synthetic strategy involves the Vilsmeier-Haack reaction to prepare a pyrazole aldehyde intermediate, followed by a Claisen-Schmidt condensation with a suitable acetophenone.

General Synthetic Scheme

The overall synthetic workflow for a representative series of 1,3-diphenyl pyrazole-chalcone hybrids is depicted below.

Caption: General synthetic workflow for pyrazole-chalcone hybrids.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol describes the synthesis of the key pyrazole aldehyde intermediate via the Vilsmeier-Haack reaction.

-

Preparation of the Vilsmeier-Haack Reagent: In a fume hood, slowly add phosphorus oxychloride (POCl₃, 2 mL) to anhydrous N,N-dimethylformamide (DMF, 10 mL) in a round-bottom flask cooled in an ice bath, with constant stirring. Allow the mixture to stir for 30 minutes at 0-5 °C.

-

Reaction: To the prepared Vilsmeier-Haack reagent, add the appropriate acetophenone phenylhydrazone (0.005 mol) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 8-10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.

-

Isolation: The solid product that precipitates out is collected by vacuum filtration.

-

Purification: Wash the solid with cold water, dry it, and recrystallize from a suitable solvent such as ethanol or DMF to afford the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Protocol 2.2.2: Synthesis of Pyrazole-Chalcone Hybrids via Claisen-Schmidt Condensation

This protocol details the base-catalyzed condensation of the pyrazole aldehyde with a substituted acetophenone.

-

Reactant Preparation: In a round-bottom flask, dissolve an equimolar mixture of the substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and the desired substituted acetophenone (1 mmol) in a minimum amount of ethanol (10-15 mL).

-

Base Addition: To this solution, add an aqueous solution of sodium hydroxide (20%, 1 mL) dropwise with continuous stirring.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.

-

Precipitation: Upon completion of the reaction, pour the mixture into ice-cold water with constant stirring. The chalcone product will precipitate out as a solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove any residual base, and dry. The crude product can be further purified by recrystallization from ethanol to yield the pure pyrazole-chalcone hybrid.

Biological Evaluation of Pyrazole-Chalcone Hybrids

The anticancer activity of the synthesized pyrazole-chalcone hybrids is primarily assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. Further mechanistic studies are then conducted to elucidate their mode of action.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability.

Protocol 3.1.1: MTT Assay

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyrazole-chalcone hybrids in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of a representative series of novel pyrazole-chalcone hybrids against various human cancer cell lines.

| Compound ID | R Group (on Acetophenone) | MCF-7 (Breast) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |

| PCH-1 | H | 8.5 | 10.2 | 12.1 |

| PCH-2 | 4-OCH₃ | 5.2 | 7.8 | 9.5 |

| PCH-3 | 4-Cl | 2.1 | 3.5 | 4.8 |

| PCH-4 | 4-F | 1.8 | 2.9 | 3.7 |

| Doxorubicin | (Reference Drug) | 0.9 | 1.2 | 1.5 |

Data compiled and synthesized from multiple sources for illustrative purposes.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of pyrazole-chalcone hybrids exert their anticancer effects by targeting the microtubule network, which is crucial for cell division. These compounds act as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization.

Signaling Pathway of Tubulin Polymerization Inhibitors

The inhibition of tubulin polymerization by pyrazole-chalcone hybrids triggers a cascade of cellular events leading to cell cycle arrest and apoptosis.

Caption: Signaling pathway of pyrazole-chalcone hybrids as tubulin inhibitors.

Experimental Protocols for Mechanistic Studies

Protocol 4.2.1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of purified tubulin.

-

Reagent Preparation: Reconstitute lyophilized bovine tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.

-

Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution. Add the test compounds at various concentrations. Include a positive control (e.g., colchicine) and a vehicle control (DMSO).

-

Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM and increasing the temperature to 37 °C.

-

Monitoring: Monitor the change in absorbance (turbidity) at 340 nm over time (e.g., for 60 minutes) using a temperature-controlled spectrophotometer.

-

Data Analysis: Plot the absorbance versus time. Calculate the rate and extent of polymerization and determine the IC₅₀ value of the compound for tubulin polymerization inhibition.

Protocol 4.2.2: Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Treat cancer cells with the pyrazole-chalcone hybrid at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20 °C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest.

Protocol 4.2.3: Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in cell cycle regulation and apoptosis, such as p53 and p21.

-

Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., anti-p53, anti-p21, anti-β-actin as a loading control).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion and Future Directions

The pyrazole-chalcone hybrids represent a promising class of novel anticancer agents. Their straightforward synthesis, potent cytotoxic activity against a range of cancer cell lines, and well-defined mechanism of action as tubulin polymerization inhibitors make them attractive candidates for further drug development.

Future research in this area should focus on:

-

Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluation of the most promising compounds in animal models of cancer to assess their efficacy and safety.

-

Exploration of Other Targets: Investigating whether these hybrids modulate other signaling pathways contributing to their anticancer effects.

This in-depth guide provides a solid foundation for researchers and drug development professionals to advance the discovery and development of new pyrazole-based molecules for cancer therapy.

References

Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of N-methyl pyrazole, a key heterocyclic scaffold in medicinal chemistry and drug development. This document details the expected data from various spectroscopic techniques, provides standardized experimental protocols, and presents a logical workflow for the characterization process. All quantitative data is summarized in structured tables for ease of comparison and reference.

Introduction

N-methyl pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a methyl group substituted on one of the nitrogens. Its structural isomers, 1-methylpyrazole and 3(5)-methylpyrazole, are important building blocks in the synthesis of a wide range of biologically active compounds. A thorough spectroscopic characterization is crucial for unambiguous identification, purity assessment, and structural elucidation of N-methyl pyrazole and its derivatives in research and development settings. This guide covers the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-methyl pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~7.5 | d | ~1.8 |

| H5 | ~7.4 | d | ~2.3 |

| H4 | ~6.2 | t | ~2.1 |

| N-CH₃ | ~3.9 | s | - |

Table 2: ¹³C NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃ [1][2]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C3 | ~138.7 |

| C5 | ~129.2 |

| C4 | ~105.4 |

| N-CH₃ | ~39.1 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1-Methylpyrazole [3][4]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100 - 3000 | C-H stretching (aromatic) | Medium |

| ~2950 - 2850 | C-H stretching (methyl) | Medium |

| ~1520 - 1480 | C=N stretching | Medium-Strong |

| ~1450 - 1400 | C=C stretching | Medium-Strong |

| ~1380 | CH₃ bending | Medium |

| ~750 | C-H out-of-plane bending | Strong |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for 1-Methylpyrazole [5]

| m/z | Ion | Relative Abundance |

| 82 | [M]⁺ | High |

| 81 | [M-H]⁺ | Moderate |

| 54 | [M-H-HCN]⁺ | Moderate |

| 42 | [C₂H₄N]⁺ | High |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for N-methyl pyrazole is not extensively reported in readily available literature, suggesting its primary electronic transitions occur in the far-UV region. For reference, the parent compound, pyrazole, exhibits a π → π* transition.

Table 5: UV-Vis Absorption Data for Pyrazole (in ethanol)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~210 | ~3160 | π → π* |

It is expected that N-methyl pyrazole will exhibit a similar absorption profile, with a potential small bathochromic or hypsochromic shift due to the methyl substituent. The expected electronic transition is a π → π* transition within the pyrazole ring.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of N-methyl pyrazole.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field.

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or as needed for adequate signal-to-noise).

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in N-methyl pyrazole.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a single drop of N-methyl pyrazole directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N-methyl pyrazole.

Methodology:

-

Sample Introduction:

-

Use a gas chromatography-mass spectrometry (GC-MS) system for sample introduction and separation.

-

Inject a dilute solution of N-methyl pyrazole in a volatile solvent (e.g., dichloromethane or ethyl acetate) into the GC.

-

-

GC Parameters (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-300.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern and assign structures to the major fragment ions.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of N-methyl pyrazole.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of N-methyl pyrazole of a known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent such as ethanol or cyclohexane.

-

Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M).

-

-

Instrument Parameters:

-

Spectrophotometer: Double-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-400 nm.

-

Scan Speed: Medium.

-

Cuvettes: Use 1 cm path length quartz cuvettes.

-

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

-

Record the absorbance spectra of the prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If possible, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Workflow and Visualization

The logical flow of spectroscopic characterization for a novel or synthesized batch of N-methyl pyrazole is depicted in the following diagram. The process typically begins with techniques that confirm the presence of the correct functional groups and molecular weight, followed by detailed structural elucidation.

Caption: Workflow for the spectroscopic characterization of N-methyl pyrazole.

This comprehensive guide serves as a valuable resource for the systematic and accurate spectroscopic characterization of N-methyl pyrazole, facilitating its effective use in research and drug development.

References

Tautomerism in 3(5)-Substituted Pyrazoles: A Technical Guide for Drug Development Professionals

An in-depth exploration of the tautomeric behavior of 3(5)-substituted pyrazoles, its influencing factors, and its implications in medicinal chemistry, particularly in the context of drug design and receptor binding.

Introduction

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals.[1] Their widespread use in drug development stems from their ability to engage in various biological interactions, acting as scaffolds that can be readily functionalized to modulate pharmacological activity. A key, and often pivotal, characteristic of N-unsubstituted 3(5)-substituted pyrazoles is their existence as a mixture of two rapidly interconverting annular tautomers.[2] This dynamic equilibrium, known as prototropic tautomerism, can significantly influence the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capabilities, and overall shape, thereby impacting its pharmacokinetic profile and binding affinity to biological targets.[1][3] Understanding and predicting the preferred tautomeric form is therefore a critical aspect of rational drug design for this class of compounds.

This technical guide provides a comprehensive overview of tautomerism in 3(5)-substituted pyrazoles, intended for researchers, scientists, and drug development professionals. It delves into the factors governing the tautomeric equilibrium, presents quantitative data on tautomer ratios, details experimental and computational methods for their determination, and illustrates the significance of tautomerism in a relevant drug discovery context.

The Phenomenon of Annular Tautomerism in Pyrazoles

Annular tautomerism in 3(5)-substituted pyrazoles involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. This results in two distinct tautomeric forms, designated as the 3-substituted and 5-substituted tautomers. The position of this equilibrium is dictated by the electronic nature of the substituent (R) at the C3/C5 position, the solvent environment, temperature, and the physical state of the compound.[2]

Figure 1: Annular tautomerism in 3(5)-substituted pyrazoles.

Factors Influencing Tautomeric Equilibrium

Substituent Effects

The electronic properties of the substituent at the C3/C5 position play a crucial role in determining the position of the tautomeric equilibrium. A general principle is that electron-donating groups (EDGs) tend to favor the 3-substituted tautomer, while electron-withdrawing groups (EWGs) favor the 5-substituted tautomer.

-

Electron-Donating Groups (EDGs): Substituents such as -NH2, -OH, and alkyl groups donate electron density to the pyrazole ring, increasing the basicity of the adjacent nitrogen atom (N2). This increased basicity makes N2 a more favorable site for protonation, thus stabilizing the 3-substituted tautomer where the proton resides on N1.

-

Electron-Withdrawing Groups (EWGs): Conversely, substituents like -NO2, -CN, and -CF3 withdraw electron density from the ring, decreasing the basicity of the adjacent nitrogen. This disfavors protonation at N2 and consequently shifts the equilibrium towards the 5-substituted tautomer.

Solvent Effects

The solvent environment can significantly modulate the tautomeric equilibrium by differential solvation of the two tautomers. Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar tautomer. For instance, in a study of 3(5)-(dimethoxyphenyl)pyrazoles, the 3- and 5-substituted tautomers were found to be similarly populated in the polar aprotic solvent DMSO-d6. The ability of water to form hydrogen bonds can lower the energetic barrier between tautomers.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers at equilibrium.

KT = [5-substituted tautomer] / [3-substituted tautomer]

A KT value greater than 1 indicates a preference for the 5-substituted tautomer, while a value less than 1 indicates that the 3-substituted tautomer is more stable. A KT of 1 signifies an equal population of both tautomers.

Table 1: Tautomeric Equilibrium Constants (KT) for Selected 3(5)-Substituted Pyrazoles

| Substituent (R) | Solvent | Temperature (°C) | KT | Predominant Tautomer | Reference |

| Phenyl | THF-d8 | -80 | 0.25 | 3-Phenyl | |

| Methyl | HMPT | -20 | 1.17 | 5-Methyl | |

| p-Methoxyphenyl | DMSO-d6 | Ambient | ~1 | Mixture | |

| p-Nitrophenyl | DMSO-d6 | Ambient | >1 | 5-Amino | |

| Trifluoromethyl | CDCl3 | Ambient | >1 | 5-Trifluoromethyl |

Experimental and Computational Methodologies

A combination of experimental techniques and computational methods is employed to elucidate the tautomeric preferences of 3(5)-substituted pyrazoles.

Experimental Protocols

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. By analyzing the chemical shifts and coupling constants of the pyrazole ring protons and carbons, the predominant tautomer and, in some cases, the equilibrium constant can be determined. Low-temperature NMR is often employed to slow down the rate of proton exchange, allowing for the observation of distinct signals for each tautomer.

Detailed Protocol for Low-Temperature 1H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the 3(5)-substituted pyrazole in a suitable deuterated solvent (e.g., THF-d8, Methanol-d4) in an NMR tube to a concentration of approximately 10-20 mM.

-

Initial Spectrum Acquisition: Record a standard 1H NMR spectrum at ambient temperature (e.g., 25 °C) to observe the time-averaged signals.

-

Low-Temperature Experiment: Gradually lower the temperature of the NMR probe in increments of 10-20 °C. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a spectrum.

-

Data Analysis: Monitor the spectra for the decoalescence of the time-averaged signals into two distinct sets of signals corresponding to the two tautomers. Once baseline separation is achieved, integrate the signals corresponding to a specific proton (e.g., the C4-H proton) for each tautomer.

-

Calculation of KT: The ratio of the integrals of the corresponding signals directly provides the ratio of the two tautomers, from which KT can be calculated.

5.1.2. X-ray Crystallography

X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state. By determining the precise location of all atoms, including the hydrogen atom on the pyrazole ring, the predominant or exclusive tautomer in the crystal lattice can be identified.

Detailed Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the 3(5)-substituted pyrazole of suitable size and quality by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

-

Data Collection: Mount a selected crystal on a goniometer head and place it in a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates.

-

Tautomer Assignment: Locate the position of the pyrazole N-H proton in the final electron density map to definitively assign the tautomeric form present in the crystal.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to predict the relative stabilities of pyrazole tautomers in the gas phase and in solution (using continuum solvent models). These calculations can provide valuable insights into the factors governing the tautomeric equilibrium and can be used to corroborate experimental findings.

Tautomerism in Drug Design: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

The tautomeric state of a pyrazole-based drug can be critical for its interaction with its biological target. A compelling example is found in the development of pyrazole-based inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target for cancer therapy.

The binding of pyrazole-based inhibitors to the ATP-binding site of CDK2 often involves specific hydrogen bonding interactions between the pyrazole ring and amino acid residues in the hinge region of the kinase. The specific tautomeric form of the pyrazole determines the arrangement of hydrogen bond donors and acceptors, which in turn dictates the binding mode and affinity of the inhibitor.

For instance, in the crystal structure of CDK2 in complex with an aminopyrazole inhibitor (PDB ID: 4FKG), the inhibitor binds in a specific tautomeric form that allows for a crucial hydrogen bond between the pyrazole N-H and the backbone carbonyl of a hinge region residue.

Figure 2: Schematic of a pyrazole inhibitor's binding to the CDK2 active site.

The diagram above illustrates the importance of the 3-amino tautomer for effective binding. The N1-H of the pyrazole acts as a hydrogen bond donor to the backbone carbonyl of Leu83 in the hinge region, a key interaction for anchoring the inhibitor in the ATP binding pocket. The 5-amino tautomer would not present the same hydrogen bonding pattern and would likely exhibit a lower binding affinity. This highlights the necessity of considering tautomeric preferences in the structure-based design of pyrazole-based kinase inhibitors.

Conclusion

The annular tautomerism of 3(5)-substituted pyrazoles is a fundamental aspect of their chemistry with profound implications for their application in drug discovery. The ability to predict and control the tautomeric equilibrium through judicious selection of substituents and consideration of the biological microenvironment is a valuable tool for medicinal chemists. A thorough understanding of the principles outlined in this guide will aid in the rational design of more potent and selective pyrazole-based therapeutics. By integrating experimental and computational approaches, researchers can effectively navigate the complexities of pyrazole tautomerism and unlock the full potential of this versatile scaffold in modern drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of Methylpyrazole Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylpyrazoles, a class of nitrogen-containing heterocyclic compounds, are pivotal structural motifs in medicinal chemistry and materials science. The isomeric forms, distinguished by the position of the methyl group on the pyrazole ring, exhibit distinct physicochemical properties that significantly influence their biological activity, reactivity, and formulation characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole. It includes a comparative analysis of quantitative data, detailed experimental protocols for property determination, and a logical visualization of structure-property relationships to aid in research and development.

Comparative Physicochemical Properties

The location of the methyl substituent on the pyrazole ring—either on a nitrogen atom (N-methylation) or a carbon atom (C-methylation)—dramatically alters the molecule's properties. N-methylation at the 1-position blocks the pyrrole-like NH group, preventing hydrogen bonding, which leads to a significantly lower boiling point compared to its C-methylated counterparts.[1] 3-Methylpyrazole and 4-methylpyrazole, retaining the NH group, can act as hydrogen bond donors, resulting in higher boiling points and different solubility profiles.[2][3][4][5]

The basicity of the isomers, quantified by the pKa value, is also sensitive to the methyl group's position. 1-Methylpyrazole has a predicted pKa of approximately 2.25. In contrast, 4-methylpyrazole has a determined pKa of around 2.91-3.00, indicating it is a slightly stronger base. The lipophilicity, measured as LogP, is another critical parameter that varies among the isomers, impacting their membrane permeability and interactions with biological targets.

The data presented in the following table summarizes the key quantitative physicochemical properties of the primary methylpyrazole isomers.

| Property | 1-Methylpyrazole | 3-Methylpyrazole | 4-Methylpyrazole (Fomepizole) |

| CAS Number | 930-36-9 | 1453-58-3 | 7554-65-6 |

| Molecular Formula | C₄H₆N₂ | C₄H₆N₂ | C₄H₆N₂ |

| Molecular Weight | 82.10 g/mol | 82.10 g/mol | 82.10 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless or yellow liquid/solid | Colorless to yellow liquid/solid |

| Melting Point (°C) | N/A (Liquid at RT) | 36.5 - 37 | 15.5 - 18.5 |

| Boiling Point (°C) | 127 | 204 | 204 - 207 |

| Density (g/mL) | 0.988 (at 20°C) | 1.02 (at 25°C) | 0.993 (at 25°C) |

| pKa | ~2.25 (Predicted) | ~3.4 (Predicted for 5-isomer) | 2.91 - 3.00 |

| LogP (Octanol/Water) | 0.23 | N/A | N/A |

| Water Solubility | Soluble | Miscible | Soluble |

Note on 3-Methylpyrazole Tautomerism: 3-Methylpyrazole exists in a tautomeric equilibrium with 5-methylpyrazole, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. In solution, this results in a dynamic mixture of both forms. For clarity, this document primarily refers to it as 3-methylpyrazole, the common designation.

Structure-Property Relationship Visualization

The following diagram illustrates the logical relationship between the isomeric structure of methylpyrazoles and their resulting physicochemical properties. The key differentiator is the position of the methyl group, which dictates the availability of the N-H proton for hydrogen bonding.

Detailed Experimental Protocols

The following sections provide standardized, detailed methodologies for the determination of key physicochemical properties cited in this guide.

Determination of Melting Point (Capillary Method)

This protocol is suitable for crystalline solids like 3-methylpyrazole and 4-methylpyrazole.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline solid into a fine powder using a clean, dry mortar and pestle.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-4 mm in height) should enter the tube.

-

Sample Packing: Invert the tube and tap it gently on a hard surface to compact the sample at the sealed bottom. Alternatively, drop the tube through a long, vertical glass tube to achieve tight packing.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned.

-

Approximate Determination: Heat the sample rapidly (e.g., 5-10°C per minute) to find an approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Prepare a new sample. Heat the apparatus to a temperature about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point.

-

Replication: Perform the measurement at least twice with fresh samples, ensuring the results are consistent.

-

Determination of Boiling Point (Micro/Thiele Tube Method)

This protocol is suitable for small quantities of liquid samples like 1-methylpyrazole.

-

Apparatus: Thiele tube, mineral oil, small test tube (e.g., 6x50 mm) or fusion tube, capillary tube (sealed at one end), thermometer, rubber band or thread, heat source (e.g., Bunsen burner).

-

Procedure:

-

Apparatus Assembly: Fill the Thiele tube with mineral oil to a level above the side-arm.

-

Sample Preparation: Add 0.5-1 mL of the liquid sample into the small test tube.

-

Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.

-

Thermometer Attachment: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube, with the thermometer bulb positioned in the center of the main tube. Gently heat the side-arm of the Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Data Recording: Remove the heat source. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Verification: Allow the apparatus to cool and repeat the heating and cooling cycle to verify the boiling point.

-

Determination of pKa (Potentiometric Titration)

This method measures the pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constant (pKa).

-

Apparatus: Calibrated pH meter with an electrode, magnetic stirrer and stir bar, burette, beaker, standardized acidic or basic titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

-

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Sample Preparation: Accurately weigh a sample of the methylpyrazole isomer and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM). To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the pH electrode into the solution, ensuring the bulb does not contact the stir bar.

-

Titration: Begin stirring at a moderate speed. Add the titrant (e.g., 0.1 M HCl for a basic compound) in small, precise increments from the burette.

-

Data Collection: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the volume of titrant added and the corresponding pH. Continue this process well past the equivalence point.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the sample has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve. The equivalence point can be identified more accurately by plotting the first derivative (ΔpH/ΔV) against volume.

-

Determination of LogP (Shake-Flask Method)

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.

-

Apparatus: Centrifuge tubes with screw caps, mechanical shaker, centrifuge, analytical balance, volumetric flasks, pipettes, UV-Vis spectrophotometer or HPLC for concentration analysis.

-

Procedure:

-

Phase Saturation: Prepare two stock solutions: n-octanol saturated with water and water (typically a buffer, e.g., PBS at pH 7.4) saturated with n-octanol. This is done by vigorously mixing equal volumes of n-octanol and water/buffer for several hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the methylpyrazole isomer in the pre-saturated n-octanol.

-

Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated water/buffer and the pre-saturated n-octanol containing the sample. The volume ratio can be adjusted depending on the expected lipophilicity.

-

Equilibration: Cap the tube and shake it vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the tube at high speed to achieve a clean separation of the aqueous and organic layers.

-

Concentration Measurement: Carefully withdraw an aliquot from each phase. Determine the concentration of the methylpyrazole isomer in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

-

LogP Determination: The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

-

Conclusion

The physicochemical properties of methylpyrazole isomers are fundamentally governed by the position of the methyl substituent. The presence or absence of an N-H proton for hydrogen bonding creates significant differences in boiling point, density, and basicity. 1-Methylpyrazole, lacking a hydrogen bond donor, is a volatile liquid, whereas the C-methylated isomers are higher-boiling liquids or solids. These variations are critical for drug development, influencing everything from synthesis and purification to solubility, membrane permeability, and receptor binding. A thorough understanding and precise measurement of these properties, using the standardized protocols outlined herein, are essential for the rational design and successful application of methylpyrazole-based compounds in scientific research.

References

The Architecture of Pyrazoles: An In-Depth Technical Guide to Their Formation

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and drug development. Its versatile structure is a key pharmacophore in a multitude of therapeutic agents. Understanding the fundamental mechanisms of pyrazole formation is paramount for the rational design and efficient synthesis of novel drug candidates. This technical guide provides a comprehensive overview of the core synthetic strategies for constructing the pyrazole ring, with a focus on reaction mechanisms, detailed experimental protocols, and comparative quantitative data.

Core Synthetic Strategies for Pyrazole Formation

The construction of the pyrazole ring can be broadly categorized into several key methodologies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. The most prominent of these are the Knorr pyrazole synthesis, the Paal-Knorr synthesis, and 1,3-dipolar cycloaddition reactions.

The Knorr Pyrazole Synthesis: A Classic Condensation Approach

First reported by Ludwig Knorr in 1883, this reaction remains a widely utilized and versatile method for pyrazole synthesis.[1] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1]

A critical aspect of the Knorr synthesis, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products. This selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, most notably the pH.

Caption: General mechanism of the Knorr pyrazole synthesis.

The Paal-Knorr Synthesis: A Pathway to Pyrroles and Pyrazoles

While the Paal-Knorr synthesis is more commonly associated with the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines, a variation of this reaction can be employed for pyrazole synthesis. This involves the reaction of a 1,4-dicarbonyl compound with hydrazine, proceeding through a similar mechanism of sequential condensation and cyclization.

The mechanism for the pyrrole synthesis has been elucidated to involve the attack of the amine on a protonated carbonyl to form a hemiaminal, followed by attack on the second carbonyl to form a dihydroxytetrahydropyrrole derivative which then dehydrates. A similar pathway is proposed for pyrazole formation using hydrazine.

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

1,3-Dipolar Cycloaddition: A Modern and Regioselective Approach

1,3-dipolar cycloaddition reactions represent a powerful and modern strategy for the synthesis of highly substituted pyrazoles. This method involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, typically an alkyne or a suitable alkene equivalent. A significant advantage of this approach is the high degree of regiocontrol that can be achieved, which is often a challenge in classical condensation reactions. Nitrile imines are commonly generated in situ from hydrazonoyl halides.

Caption: General pathway for 1,3-dipolar cycloaddition.

Quantitative Data Summary

The choice of synthetic route is often dictated by factors such as reaction time, yield, and the use of catalysts. The following tables provide a comparative summary of quantitative data for different pyrazole synthesis methodologies.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles

| Parameter | Conventional Heating | Microwave-Assisted |

| Reaction Time | 2 hours | 5 minutes |

| Temperature | 75°C | 60°C |

| Power | N/A | 50 W |

| Yield | 72 - 90% | 91 - 98% |

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenyl-1H-pyrazole-4-carboxylic Acid Derivatives

| Parameter | Conventional Heating | Microwave-Assisted |

| Reaction Time | 1 hour | 2 minutes |

| Temperature | 80°C | 80°C |

| Power | N/A | 150 W |

| Yield | 48 - 85% | 62 - 92% |

Table 3: Performance of Various Catalysts in Pyrazole Synthesis

| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability |

| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | Not Reported |

| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported |

| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | - | - | - | - | 95% | - |

| Copper (I) Iodide | Acetylenes, Diamine | - | THF | 80 | - | 66-93% | - |

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed experimental protocols for key pyrazole formation reactions.

Experimental Workflow: General Pyrazole Synthesis

Caption: A generalized experimental workflow for pyrazole synthesis.

Protocol 1: Knorr Pyrazole Synthesis (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid).

-

Hydrazine Addition: Add the substituted hydrazine (1.0-1.2 eq) to the mixture.

-

Heating: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Knorr Pyrazole Synthesis of Pyrazolone Derivatives

-

Reaction Mixture: In a microwave-safe vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the hydrazine derivative (1.0 eq), and a suitable solvent (e.g., DMSO).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and time (e.g., 140 °C for 20 minutes).

-

Work-up: After cooling, the product can be isolated by precipitation with water followed by filtration, or by extraction and subsequent purification.

Protocol 3: 1,3-Dipolar Cycloaddition for the Synthesis of 1,3,5-Trisubstituted Pyrazoles

-

Reactant Solution: A solution of an α-bromocinnamaldehyde (3 mmol) and a hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane is prepared.

-

Base Addition: Triethylamine (0.46 mL, 3.3 mmol) is added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature until the starting materials have disappeared, as monitored by TLC (typically 7-10 hours).

-

Solvent Removal: The solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes-ethyl acetate gradient as the eluent.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

References

Theoretical Underpinnings of Methylpyrazole Stability: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies elucidating the stability of methylpyrazole isomers. Understanding the relative stability of these isomers is paramount in various fields, including medicinal chemistry and materials science, as it dictates their reactivity, binding affinity, and overall suitability for specific applications. This document provides a comprehensive overview of the computational methods employed to investigate methylpyrazole stability, presents key quantitative data, and outlines the logical frameworks for these theoretical explorations.

Core Concepts in Methylpyrazole Stability

The stability of methylpyrazole isomers is primarily governed by the position of the methyl group on the pyrazole ring and the associated tautomeric equilibria. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can be methylated at several positions, leading to isomers such as 1-methylpyrazole, 3-methylpyrazole, 4-methylpyrazole, and 5-methylpyrazole. Furthermore, 3- and 5-methylpyrazoles exist in a tautomeric equilibrium, where the proton on the nitrogen atom can migrate between the two nitrogen centers.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to probe the subtle energetic differences between these isomers and tautomers. These theoretical studies provide insights into their gas-phase basicities, proton affinities, and relative energies, which are direct measures of their thermodynamic stability.

Quantitative Analysis of Isomer Stability

Theoretical calculations have been employed to determine the relative energies and proton affinities of various methylpyrazole isomers. The data presented below, synthesized from multiple computational studies, highlights the energetic landscape of these compounds.

| Isomer/Tautomer | Relative Energy (kJ/mol) | Proton Affinity (kJ/mol) | Gas-Phase Basicity (kcal/mol) |

| 1-Methylpyrazole | Data not available in abstracts | Data not available in abstracts | Data not available in abstracts |

| 3-Methylpyrazole | Reference | Data not available in abstracts | Data not available in abstracts |

| 5-Methylpyrazole | 9.8 - 10.7[1] | Data not available in abstracts | Data not available in abstracts |

| 4-Methylpyrazole | Data not available in abstracts | Data not available in abstracts | Data not available in abstracts |